molecular formula C17H19BrN2O2S B2969996 2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201288-86-8

2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No. B2969996
CAS RN: 2201288-86-8
M. Wt: 395.32
InChI Key: YOZURKRAXHGFCO-UHFFFAOYSA-N
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Description

The compound “2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine” is a complex organic molecule. It contains a bromothiophene moiety, which is a sulfur-containing heterocycle with a bromine atom, linked to a piperidine ring through a carbonyl group . The piperidine ring is further linked to a methylpyridine group through a methoxy bridge .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The bromothiophene and piperidine rings, along with the pyridine ring, contribute to the three-dimensionality of the molecule . The presence of the carbonyl and methoxy groups can lead to the formation of hydrogen bonds, influencing the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity is likely to be influenced by the presence of the bromine atom, the carbonyl group, and the methoxy group . The bromine atom can participate in various substitution reactions, while the carbonyl group can undergo addition reactions . The methoxy group can act as a leaving group in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Modification

2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is involved in various chemical synthesis and modification processes. For instance, alkoxycarbonylpiperidines, similar in structure, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, an important process in organic synthesis (Takács et al., 2014). Moreover, piperidine derivatives, closely related to the compound , have been synthesized and characterized for their potential applications in medicinal chemistry and drug discovery (Mitsuya et al., 2000).

Structural and Conformational Analysis

The compound's structural and conformational properties have been a subject of interest in various studies. For example, the crystal structure analysis of related piperidine derivatives offers insights into their molecular conformations and potential reactivity (Revathi et al., 2015). Such analyses are crucial for understanding the compound's interactions and stability in different environments.

Potential Pharmaceutical Applications

Piperidine-based compounds, similar to this compound, have been explored for their potential pharmaceutical applications. For instance, studies have focused on their use as ligands for sigma receptors, which are significant in neuropharmacology and could lead to new treatments for various neurological disorders (Maier & Wünsch, 2002).

Antimicrobial Properties

Some derivatives of piperidine have been synthesized and assessed for their antimicrobial activities. Research in this area indicates the potential of these compounds, including those structurally related to this compound, in developing new antimicrobial agents (Prakash et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could potentially interact with biological targets through the bromothiophene moiety, the piperidine ring, or the pyridine ring .

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c1-12-3-2-6-19-16(12)22-10-13-4-7-20(8-5-13)17(21)15-9-14(18)11-23-15/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZURKRAXHGFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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